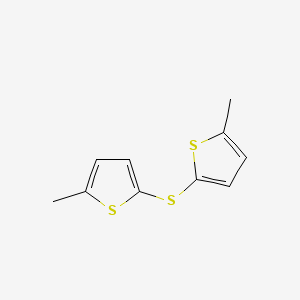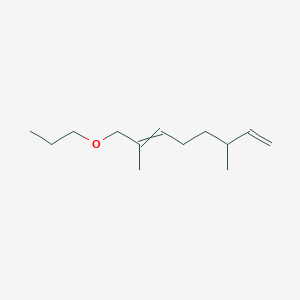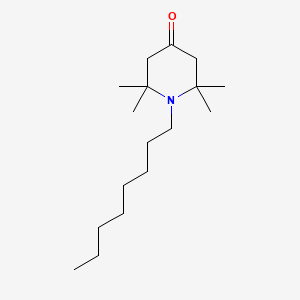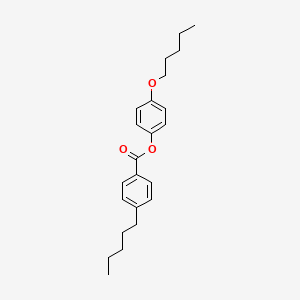
4-(Pentyloxy)phenyl 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentyloxy)phenyl 4-pentylbenzoate is an organic compound with the molecular formula C23H30O3. It is a type of ester formed from the reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. This compound is known for its liquid crystalline properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Pentyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-pentylbenzoic acid and 4-pentyloxyphenol.
Reduction: 4-pentylbenzyl alcohol and 4-pentyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Pentyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline polymers and materials.
Biology: Investigated for its potential use in biological assays and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical electronic devices .
Mécanisme D'action
The mechanism of action of 4-(Pentyloxy)phenyl 4-pentylbenzoate primarily involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release 4-pentylbenzoic acid and 4-pentyloxyphenol, which can further interact with biological molecules. The liquid crystalline properties of the compound also play a role in its mechanism of action, particularly in applications related to optical electronics .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexyloxy)phenyl 4-pentylbenzoate: Similar structure but with a hexyloxy group instead of a pentyloxy group.
4-(Butyloxy)phenyl 4-pentylbenzoate: Similar structure but with a butyloxy group instead of a pentyloxy group.
4-(Pentyloxy)phenyl 4-butylbenzoate: Similar structure but with a butyl group instead of a pentyl group
Uniqueness
4-(Pentyloxy)phenyl 4-pentylbenzoate is unique due to its specific combination of pentyloxy and pentyl groups, which confer distinct liquid crystalline properties. These properties make it particularly valuable in the development of advanced materials for optical electronics and other high-tech applications .
Propriétés
Numéro CAS |
53132-12-0 |
|---|---|
Formule moléculaire |
C23H30O3 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(4-pentoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
Clé InChI |
FXTLKXQXPVZOBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



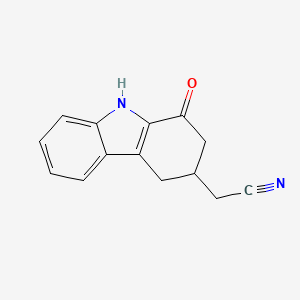
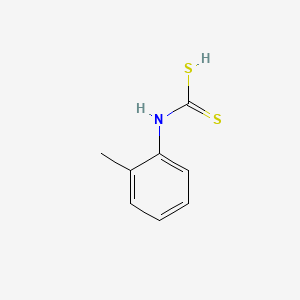
![Bicyclo[7.1.0]decan-2-one](/img/structure/B14655353.png)

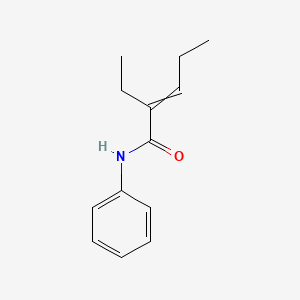
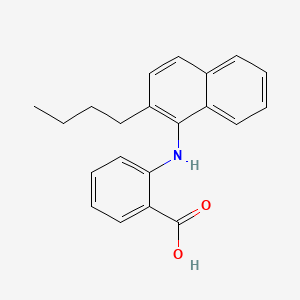
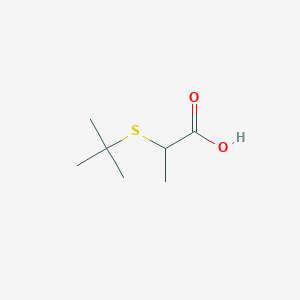

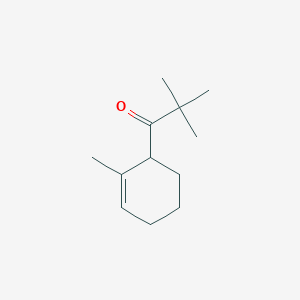
![4-[2-(3-Carboxypropylsulfanyl)ethylsulfanyl]butanoic acid](/img/structure/B14655389.png)
